molecular formula C23H27NO3 B192804 6-O-去甲基多奈哌齐 CAS No. 120013-56-1

6-O-去甲基多奈哌齐

货号: B192804
CAS 编号: 120013-56-1
分子量: 365.5 g/mol
InChI 键: DJRBBQJREIMIEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-O-desmethyl Donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of 6-O-desmethyl Donepezil involves the use of a high-performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of 6-O-desmethyl Donepezil is C23H27NO3 . Its average mass is 365.465 Da and its monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

In vivo studies have shown that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of Donepezil .


Physical and Chemical Properties Analysis

The physical and chemical properties of 6-O-desmethyl Donepezil include a density of 1.2±0.1 g/cm3, a boiling point of 545.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

科学研究应用

阿尔茨海默病治疗

6-O-去甲基多奈哌齐是多奈哌齐的活性代谢物,多奈哌齐是一种胆碱酯酶抑制剂,主要用于治疗与阿尔茨海默病相关的认知症状 . 它通过提高大脑皮层中乙酰胆碱的浓度来增强胆碱能功能 . 这种代谢物有助于多奈哌齐的整体治疗效果,因为它具有相似的药理活性 .

药代动力学研究

对6-O-去甲基多奈哌齐的药代动力学的研究有助于了解其吸收、分布、代谢和排泄 (ADME) 特性。 研究表明,它是由细胞色素P450 (CYP) 同工酶CYP2D6通过脱烷基化形成的 . 了解其药代动力学对于优化给药方案和改善治疗效果至关重要 .

药效学研究

药效学研究侧重于药物的生物学效应和作用机制。 对于6-O-去甲基多奈哌齐,此类研究调查了其在抑制乙酰胆碱酯酶和增强乙酰胆碱突触浓度方面的作用,这对于阿尔茨海默病患者受影响的记忆和学习过程至关重要 .

生物转化研究

涉及6-O-去甲基多奈哌齐的生物转化研究探讨了它在体内是如何代谢的,特别是母体化合物多奈哌齐是如何通过各种酶转化为这种活性代谢物的 . 这些研究可以揭示对药物代谢和与其他物质潜在相互作用的见解 .

基因多态性影响分析

研究表明,遗传因素,如CYP2D6基因的多态性,会显著影响多奈哌齐及其代谢物(包括6-O-去甲基多奈哌齐)的药代动力学和药效学 . 这些研究对于个体化医疗至关重要,因为它们可以预测患者对药物的特定反应。

临床疗效评估

临床试验和疗效研究评估了多奈哌齐及其代谢物在治疗阿尔茨海默病方面的治疗价值。 6-O-去甲基多奈哌齐在这些研究中的作用有助于确定母体药物的最佳剂量和有效性,以改善患者的认知功能<a aria-label="1: " data-citationid="de404798-0ee3-c25d-9ee7-3ea931d0d2c9-32" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020

作用机制

Target of Action

6-O-Desmethyl Donepezil, also known as 6-o-Desmethyldonepezil, is an active metabolite of Donepezil . Its primary target is acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, 6-O-Desmethyl Donepezil increases the availability of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

6-O-Desmethyl Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses. The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial for cognitive function .

Biochemical Pathways

The primary biochemical pathway affected by 6-O-Desmethyl Donepezil is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased acetylcholine levels. This can enhance cholinergic transmission, which plays a crucial role in memory and learning .

Pharmacokinetics

6-O-Desmethyl Donepezil is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It has been found in human plasma at about 20% of the concentration of the parent drug, Donepezil . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are likely to be similar to those of Donepezil .

Result of Action

The primary molecular effect of 6-O-Desmethyl Donepezil is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, improving cognitive function. On a cellular level, the compound can affect neurons in the brain, particularly in areas involved in memory and learning .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of 6-O-Desmethyl Donepezil . For instance, polymorphisms in genes of the cholinergic markers acetylcholinesterase, butyrylcholinesterase, choline acetyltransferase, and paraoxonase have been found to be associated with better clinical response to acetylcholinesterase inhibitors . Additionally, polymorphisms in Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence the pharmacokinetics and pharmacodynamics of Donepezil, and by extension, 6-O-Desmethyl Donepezil .

安全和危害

The safety data sheet for Donepezil, the parent drug of 6-O-desmethyl Donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

未来方向

Future research could focus on the real contribution of metabolites to the therapeutic effects of Donepezil . Additionally, non-targeted metabolomics approaches combined with molecular networking could be used to identify and detect unknown drug metabolites .

生化分析

Biochemical Properties

6-O-Desmethyl Donepezil, like Donepezil, is an inhibitor of acetylcholinesterase . This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes . By inhibiting acetylcholinesterase, 6-O-Desmethyl Donepezil increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .

Cellular Effects

6-O-Desmethyl Donepezil impacts various types of cells and cellular processes. It influences cell function by increasing the availability of acetylcholine, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect neurons in the brain, enhancing their ability to communicate with each other and thereby potentially improving cognitive function .

Molecular Mechanism

The molecular mechanism of action of 6-O-Desmethyl Donepezil involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The enhanced presence of acetylcholine can then stimulate cholinergic neurons, promoting neurotransmission .

Temporal Effects in Laboratory Settings

It is known that Donepezil and its metabolites are stable for at least 184 days at -20°C .

Dosage Effects in Animal Models

Studies on Donepezil have shown dose-dependent effects on cognition and functional activities in animal models .

Metabolic Pathways

6-O-Desmethyl Donepezil is formed through the metabolic pathway of Donepezil, specifically through O-demethylation at the 6 position by the enzyme CYP2D6 . Other metabolic pathways of Donepezil include O-demethylation at the 5 position to form 5-O-desmethyl-donepezil, N-oxidation to form Donepezil-N-oxide, mono hydroxylation, N-dealkylation, and sequential glucuronidation .

Transport and Distribution

Donepezil, due to its lipophilic nature, can easily pass through the blood-brain barrier , suggesting that 6-O-Desmethyl Donepezil may have similar properties.

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as synaptic clefts in neurons .

属性

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561627
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-56-1
Record name 6-o-Desmethyldonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Desmethyl Donepezil
Reactant of Route 2
Reactant of Route 2
6-O-Desmethyl Donepezil
Reactant of Route 3
6-O-Desmethyl Donepezil
Reactant of Route 4
6-O-Desmethyl Donepezil
Reactant of Route 5
6-O-Desmethyl Donepezil
Reactant of Route 6
6-O-Desmethyl Donepezil
Customer
Q & A

Q1: What is the role of 6-O-Desmethyl Donepezil in the treatment of Alzheimer's Disease?

A: 6-O-Desmethyl Donepezil is the primary active metabolite of Donepezil, a drug used to treat Alzheimer's Disease. Like Donepezil, 6-O-Desmethyl Donepezil exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE) in the brain. This inhibition increases the levels of acetylcholine, a neurotransmitter crucial for learning and memory, thus temporarily improving cognitive function in patients with Alzheimer's Disease [, , , ].

Q2: How do the pharmacokinetic properties of 6-O-Desmethyl Donepezil differ from Donepezil?

A: Both Donepezil and 6-O-Desmethyl Donepezil are extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5 [, ]. Research shows that patients with certain CYP2D6 polymorphisms, specifically intermediate metabolizers, exhibit significantly lower ratios of Donepezil to 6-O-Desmethyl Donepezil in their plasma []. This suggests that genetic variations in drug-metabolizing enzymes can significantly influence the levels of Donepezil and its active metabolite. Furthermore, the co-administration of psychotropic medications has been shown to lower the metabolic ratio of Donepezil to 6-O-Desmethyl Donepezil [], highlighting the importance of considering drug interactions in patients receiving Donepezil therapy.

Q3: Are there any analytical methods available to specifically measure 6-O-Desmethyl Donepezil levels?

A: Yes, several sensitive and selective analytical methods have been developed to quantify 6-O-Desmethyl Donepezil in biological samples. One common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This technique offers high sensitivity and specificity, allowing for accurate measurement of 6-O-Desmethyl Donepezil concentrations in human plasma, even at low levels. These methods are valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Q4: Does the presence of gastrointestinal injury impact the pharmacokinetics of Donepezil and 6-O-Desmethyl Donepezil?

A: Research using experimental pigs suggests that small intestinal injury induced by Dextran Sodium Sulfate can lead to higher plasma concentrations of Donepezil []. This effect may be attributed to impaired drug metabolism or altered drug absorption due to the intestinal injury. These findings highlight the potential need for dose adjustments in patients with underlying gastrointestinal conditions to avoid potential toxicity from elevated Donepezil levels.

Q5: What is the significance of being able to measure Donepezil and its metabolites simultaneously?

A: A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure Donepezil, 6-O-Desmethyl Donepezil, 5-O-Desmethyl Donepezil, and Donepezil-N-oxide in patient plasma samples []. This advancement is significant because it allows researchers and clinicians to better understand the individual contributions of Donepezil and its metabolites to both therapeutic effects and potential adverse events. This knowledge is crucial for optimizing treatment strategies and improving patient outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。